

# cholesteryl propionate molecular structure and formula

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## Compound of Interest

Compound Name: *Cholesteryl propionate*

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## An In-depth Technical Guide to **Cholesteryl Propionate**

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and characterization of **cholesteryl propionate**. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this specific cholesteryl ester.

## Molecular Structure and Formula

**Cholesteryl propionate** is an ester formed from the condensation of a cholesterol molecule and a propionic acid molecule. The propionyl group is attached to the hydroxyl group at the C3 position of the steroid nucleus.

IUPAC Name: [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate[1] Synonyms: Cholest-5-en-3-ol (3 $\beta$ )-, propanoate; Cholesterol propionate[1] CAS Number: 633-31-8[1]

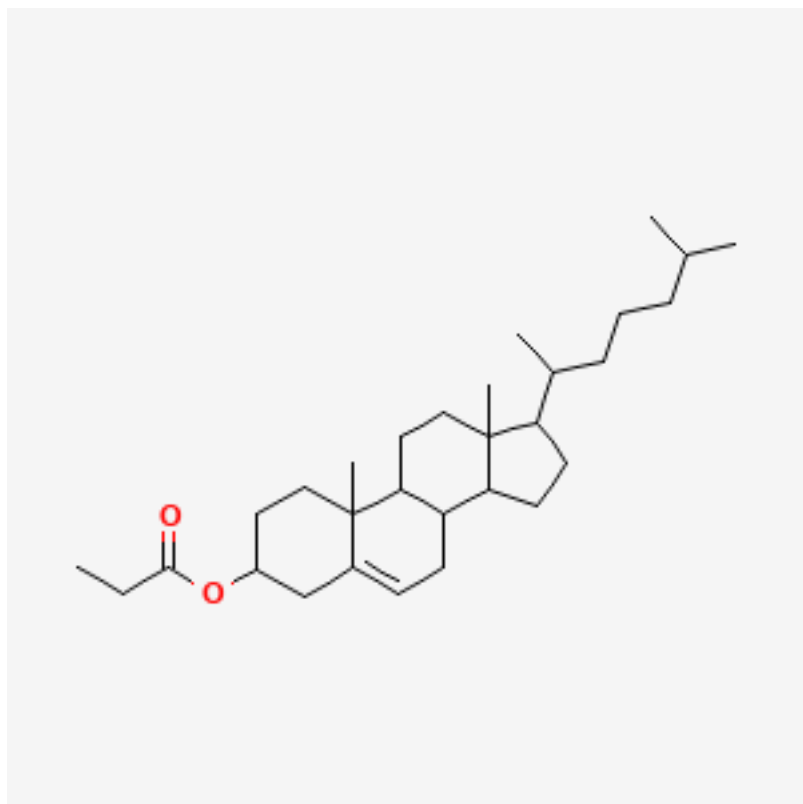


Figure 1: 2D molecular structure of **Cholesteryl Propionate**. Source: PubChem.

## Physicochemical and Spectroscopic Properties

The quantitative properties of **cholesteryl propionate** are summarized below. This data is essential for its handling, characterization, and application in various experimental setups.

### Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>30</sub> H <sub>50</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	442.72 g/mol	[2][3][4]
Appearance	White powder	
Melting Point	97-100 °C	[2][3]
Boiling Point	505.7 °C at 760 mmHg	[2]
Density	0.99 g/cm <sup>3</sup>	[2]
Flash Point	256.6 °C	[2]
LogP	8.35	[2]
Refractive Index	-40 ° (C=2, CHCl <sub>3</sub> )	[2]

## Table 2: Expected Spectroscopic Data

While a complete, annotated public dataset for **cholesteryl propionate** is not readily available, the expected spectral features can be reliably predicted based on its constituent parts: the cholesterol backbone and the propionate ester group.

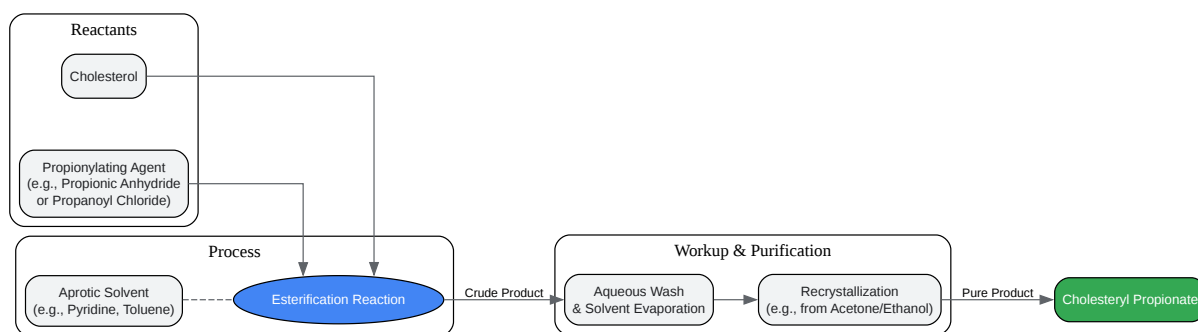
Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	<p>Cholesterol Moiety: A characteristic signal for the olefinic proton at C6 (around <math>\delta</math> 5.4 ppm), a multiplet for the C3 proton shifted downfield by the ester group (around <math>\delta</math> 4.6 ppm), and numerous overlapping signals for the steroidal ring and side-chain protons (<math>\delta</math> 0.6-2.5 ppm), including distinct singlets for the angular methyl groups (C18 and C19).<sup>[5]</sup> Propionate Moiety: A quartet corresponding to the <math>-\text{CH}_2-</math> group (around <math>\delta</math> 2.3 ppm) and a triplet for the terminal <math>-\text{CH}_3</math> group (around <math>\delta</math> 1.1 ppm).<sup>[6]</sup></p>
$^{13}\text{C}$ NMR	<p>Cholesterol Moiety: Signals for the olefinic carbons C5 and C6 (around <math>\delta</math> 139 ppm and <math>\delta</math> 122 ppm, respectively), a signal for the C3 carbon bearing the ester oxygen (around <math>\delta</math> 74 ppm), and a large number of signals in the aliphatic region (<math>\delta</math> 10-60 ppm) for the rest of the steroid structure.<sup>[2][7]</sup> Propionate Moiety: A signal for the carbonyl carbon (<math>\text{C}=\text{O}</math>) in the ester group (around <math>\delta</math> 174 ppm), a signal for the <math>-\text{CH}_2-</math> carbon (around <math>\delta</math> 28 ppm), and a signal for the terminal <math>-\text{CH}_3</math> carbon (around <math>\delta</math> 9 ppm).</p>
IR Spectroscopy	<p>A strong absorption band for the ester carbonyl (<math>\text{C}=\text{O}</math>) stretching vibration (around 1730-1740 <math>\text{cm}^{-1}</math>).<sup>[8]</sup> C-O stretching bands (around 1170-1250 <math>\text{cm}^{-1}</math>). C-H stretching bands for <math>\text{sp}^3</math> and <math>\text{sp}^2</math> hybridized carbons (around 2850-3000 <math>\text{cm}^{-1}</math> and <math>\sim 3030</math> <math>\text{cm}^{-1}</math>, respectively). The characteristic O-H stretching band of cholesterol (around 3400 <math>\text{cm}^{-1}</math>) will be absent, confirming esterification.<sup>[8][9]</sup></p>
Mass Spectrometry	<p>The molecular ion peak <math>[\text{M}]^+</math> at <math>m/z \approx 442.7</math>. A prominent fragment corresponding to the loss of the propionate group or propionic acid, resulting</p>

in a cholesterol-like fragment at  $m/z \approx 368-369$ .

[1][10]

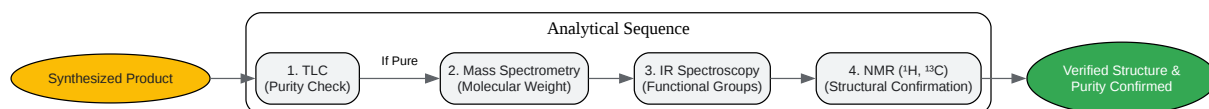
## Synthesis and Characterization Workflows

The synthesis of **cholesteryl propionate** is typically achieved via esterification of cholesterol. The following diagrams illustrate the logical workflows for its synthesis and subsequent characterization.



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Caption: Synthesis workflow for **cholesteryl propionate**.



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Caption: Standard characterization workflow for **cholesteryl propionate**.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **cholesteryl propionate**, adapted from standard procedures for cholesteryl esters.<sup>[3]</sup>

### Synthesis Protocol: Esterification of Cholesterol

This protocol describes the synthesis of **cholesteryl propionate** using propionic anhydride and pyridine as a catalyst and solvent.

Materials:

- Cholesterol (1 equivalent)
- Propionic anhydride (1.5 equivalents)
- Anhydrous pyridine
- Diethyl ether
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Acetone or ethanol for recrystallization

Procedure:

- Dissolve 10 g of cholesterol in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Warm the mixture gently to ensure complete dissolution.

- Add 1.5 equivalents of propionic anhydride to the solution dropwise.
- Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously.
- Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
- Combine the organic extracts and wash successively with 1M HCl solution (to remove pyridine), saturated NaHCO<sub>3</sub> solution (to remove excess propionic acid), and finally with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude solid by recrystallization from hot acetone or ethanol to obtain pure **cholesteryl propionate** as a white crystalline solid.

## Characterization Protocols

### A. Thin-Layer Chromatography (TLC) for Purity Assessment

- Stationary Phase: Silica gel 60 F<sub>254</sub> plates.
- Mobile Phase: A non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v).
- Procedure: Dissolve a small amount of the product in chloroform or dichloromethane and spot it on the TLC plate alongside a spot of the starting material (cholesterol). Develop the plate in the mobile phase.
- Visualization: Use a UV lamp (254 nm) and/or stain with an appropriate reagent (e.g., phosphomolybdic acid or potassium permanganate solution) followed by gentle heating. The product, being less polar than cholesterol, should have a higher R<sub>f</sub> value. A single spot indicates high purity.

## B. Mass Spectrometry (MS) for Molecular Weight Confirmation

- Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.
- Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., methanol/dichloromethane) at a low concentration (~1 mg/mL) and infuse it into the mass spectrometer.
- Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  443.7 or other adducts, confirming the molecular weight of 442.72 g/mol.

## C. Infrared (IR) Spectroscopy for Functional Group Analysis

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Procedure: Obtain a background spectrum first. Place a small amount of the solid product on the ATR crystal or mix with KBr powder and press into a pellet.
- Data Analysis: Analyze the resulting spectrum for the disappearance of the broad O-H stretch from cholesterol (around  $3400\text{ cm}^{-1}$ ) and the appearance of a strong C=O stretch for the ester (around  $1735\text{ cm}^{-1}$ ) and C-O stretches ( $1170\text{-}1250\text{ cm}^{-1}$ ).

## D. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).
- Procedure: Prepare a solution of the sample (~5-10 mg in 0.6-0.7 mL of  $\text{CDCl}_3$ ). Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Data Analysis: Confirm the presence of all expected signals as outlined in Table 2. The integration of the  $^1\text{H}$  NMR signals should correspond to the number of protons in the structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

# Applications in Research and Development



**Cholesteryl propionate** serves as a valuable compound in several scientific domains:

- **Liquid Crystals:** As a cholesterol derivative, it is a chiral molecule used in the formulation of cholesteric (or chiral nematic) liquid crystals. These materials are known for their unique optical properties, such as selective reflection of light, making them useful in applications like temperature sensors, optical filters, and display technologies.
- **Biochemical Research:** It is used as a standard and biochemical reagent in studies related to lipid metabolism and the physical chemistry of lipid assemblies.<sup>[11]</sup> Although not a direct signaling molecule, the metabolic fate of its components (cholesterol and propionate) is of significant interest. Propionate, a short-chain fatty acid, has been shown to influence cholesterol and fatty acid synthesis, though its effect is more pronounced in rat than in human hepatocytes.<sup>[12]</sup>
- **Drug Delivery:** Cholesterol and its esters are fundamental components of cell membranes and are widely explored in drug delivery systems.<sup>[13]</sup> They are incorporated into liposomes and lipid nanoparticles (LNPs) to enhance stability, modulate membrane fluidity, and improve the cellular uptake of encapsulated therapeutic agents. While **cholesteryl propionate** itself is not a common excipient, its properties contribute to the foundational understanding of how cholesteryl esters behave in lipid-based delivery vehicles.

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